Structural Uniqueness of the 4‑Chlorophenethyl Substituent Among Commercially Available 6‑Phenoxypyrimidine‑4‑carboxamide Analogs
CAS 1251622-25-9 is distinguished from its nearest catalogue analogs by the presence of a 2‑(4‑chlorophenyl)ethyl side chain on the carboxamide nitrogen. The closest commercially listed comparators bear N‑benzyl, N‑phenylpropyl, N‑(4‑ethoxyphenyl)methyl, or N‑(4‑bromobenzyl) substituents [1]. This difference is not merely cosmetic: published SAR around the phenoxypyrimidine scaffold show that para‑substitution on the terminal phenyl ring directly correlates with biochemical IC₅₀ values against FLT3 and other tyrosine kinases, with chloro substitution conferring a distinct potency–selectivity window compared to bromo, methoxy, or unsubstituted variants [2]. Thus, an investigator requiring a 4‑chlorophenethyl terminus for a specific binding hypothesis cannot simply replace CAS 1251622-25-9 with a benzyl or ethoxyphenyl analog.
| Evidence Dimension | N‑substituent identity on the piperidine‑4‑carboxamide |
|---|---|
| Target Compound Data | 2‑(4‑chlorophenyl)ethyl |
| Comparator Or Baseline | Benzyl, 3‑phenylpropyl, 4‑ethoxyphenylmethyl, 4‑bromobenzyl (representative commercially listed analogs) |
| Quantified Difference | Qualitative structural difference; no direct biochemical comparison data available for the target compound itself |
| Conditions | Purchasable compound catalogue analysis; SAR context derived from published 6‑phenoxypyrimidine‑4‑amine and 6‑phenoxypyrimidine‑4‑carboxamide series |
Why This Matters
For procurement, structural uniqueness means that the compound accesses chemical space not covered by off-the-shelf analogs; for scientific selection, it ensures that the 4‑chlorophenethyl pharmacophore is present for hypothesis testing.
- [1] ChEMBL Database. Compound records for 1-(6-phenoxypyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide, N-(4-ethoxyphenyl)methyl analog, N-(4-bromobenzyl) analog, and N-(3-phenylpropyl) analog. EMBL-EBI. View Source
- [2] Zhi Y et al. Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT‑540‑717) as orally bioavailable FLT3 inhibitor. Eur J Med Chem. 2023; 258:115572. PMID: 37290102. View Source
